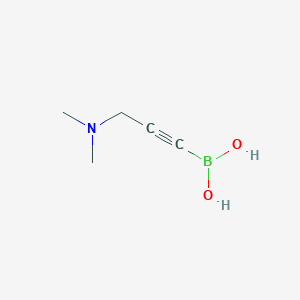
(R)-2-methyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-4-oxobutanoic acid, also known as ®-2-methylsuccinic acid, is a chiral molecule with significant importance in organic chemistry and biochemistry. This compound is characterized by its four-carbon backbone, with a methyl group attached to the second carbon and a ketone group on the fourth carbon. Its chiral nature makes it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methyl-3-oxobutanoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the enzymatic resolution of racemic 2-methyl-4-oxobutanoic acid using lipases, which selectively hydrolyze one enantiomer, leaving the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-methyl-4-oxobutanoic acid often employs biocatalytic processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the compound from renewable feedstocks like glucose or glycerol. These methods are environmentally friendly and offer high yields.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce 2-methyl-4-oxobutanedioic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield ®-2-methyl-4-hydroxybutanoic acid, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: 2-Methyl-4-oxobutanedioic acid.
Reduction: ®-2-Methyl-4-hydroxybutanoic acid.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of amino acids and other metabolites.
Medicine: Investigated for its potential role in metabolic pathways and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-methyl-4-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It participates in the citric acid cycle, where it is converted to succinyl-CoA by the enzyme 2-oxoglutarate dehydrogenase. This conversion is crucial for energy production and biosynthesis of essential biomolecules. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Methyl-4-oxobutanoic acid: The enantiomer of ®-2-methyl-4-oxobutanoic acid, differing in its stereochemistry.
2-Methyl-3-oxobutanoic acid: A structural isomer with the ketone group on the third carbon.
2-Methylsuccinic acid: A similar compound lacking the ketone group.
Uniqueness: ®-2-Methyl-4-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(2R)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
RXJJIFUOUWVKTA-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CC=O)C(=O)O |
Kanonische SMILES |
CC(CC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
